molecular formula C8H16O B073167 (E)-6-Methylhept-3-en-1-ol CAS No. 1335-09-7

(E)-6-Methylhept-3-en-1-ol

Cat. No.: B073167
CAS No.: 1335-09-7
M. Wt: 128.21 g/mol
InChI Key: ORDORPRDJRJHON-ONEGZZNKSA-N
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Description

(E)-6-Methylhept-3-en-1-ol is an organic compound belonging to the class of alcohols. It is characterized by a double bond in the trans configuration (E) and a methyl group attached to the sixth carbon of a heptene chain. This compound is known for its pleasant odor and is often used in the fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: (E)-6-Methylhept-3-en-1-ol can be synthesized through various methods. One common approach involves the hydroboration-oxidation of (E)-6-Methylhept-3-ene. This reaction proceeds as follows:

    Hydroboration: (E)-6-Methylhept-3-ene is treated with diborane (B2H6) in tetrahydrofuran (THF) to form the trialkylborane intermediate.

    Oxidation: The intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of sodium hydroxide (NaOH) to yield this compound.

Industrial Production Methods: In an industrial setting, this compound can be produced through catalytic hydrogenation of (E)-6-Methylhept-3-yn-1-ol. This process involves:

    Catalytic Hydrogenation: (E)-6-Methylhept-3-yn-1-ol is hydrogenated in the presence of a palladium catalyst (Pd/C) under controlled pressure and temperature conditions to produce this compound.

Chemical Reactions Analysis

Types of Reactions: (E)-6-Methylhept-3-en-1-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to (E)-6-Methylhept-3-en-1-al using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to (E)-6-Methylheptan-1-ol using hydrogen gas (H2) in the presence of a nickel catalyst.

    Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (CH2Cl2).

    Reduction: Hydrogen gas (H2) with a nickel catalyst.

    Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products:

    Oxidation: (E)-6-Methylhept-3-en-1-al.

    Reduction: (E)-6-Methylheptan-1-ol.

    Substitution: (E)-6-Methylhept-3-en-1-chloride.

Scientific Research Applications

(E)-6-Methylhept-3-en-1-ol has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is widely used in the fragrance industry due to its pleasant odor and stability.

Mechanism of Action

The mechanism of action of (E)-6-Methylhept-3-en-1-ol involves its interaction with specific molecular targets. In biological systems, it may interact with cell membranes, altering their permeability and affecting cellular processes. The exact pathways and molecular targets are still under investigation, but it is believed to exert its effects through modulation of membrane-bound enzymes and receptors.

Comparison with Similar Compounds

    (Z)-6-Methylhept-3-en-1-ol: The cis isomer of (E)-6-Methylhept-3-en-1-ol, differing in the configuration around the double bond.

    6-Methylheptan-1-ol: A saturated alcohol with no double bond.

    6-Methylhept-3-en-1-al: An aldehyde derivative of this compound.

Uniqueness: this compound is unique due to its trans configuration, which imparts distinct chemical and physical properties compared to its cis isomer. Its double bond and methyl group also contribute to its reactivity and applications in various fields.

Properties

IUPAC Name

(E)-6-methylhept-3-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-8(2)6-4-3-5-7-9/h3-4,8-9H,5-7H2,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORDORPRDJRJHON-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC=CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C/C=C/CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00887555
Record name 3-Hepten-1-ol, 6-methyl-, (3E)-
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Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68900-88-9, 1335-09-7
Record name (3E)-6-Methyl-3-hepten-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68900-88-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heptenol, methyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Methyl-3-hepten-1-ol, (3E)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hepten-1-ol, 6-methyl-, (3E)-
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Record name 3-Hepten-1-ol, 6-methyl-, (3E)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-6-methylhept-3-en-1-ol
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Record name 6-METHYL-3-HEPTEN-1-OL, (3E)-
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